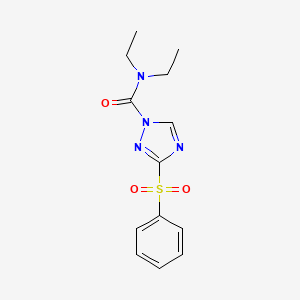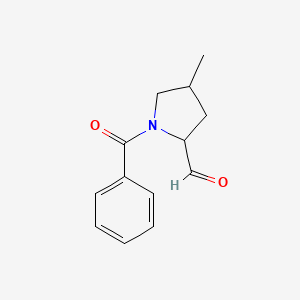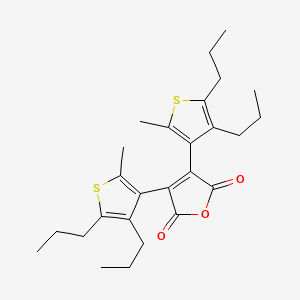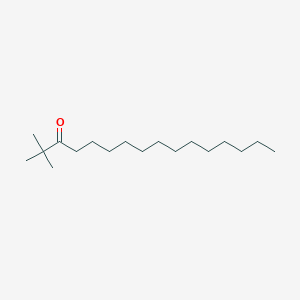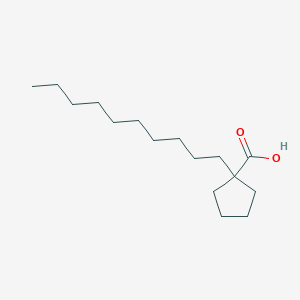![molecular formula C27H39ClSi3Sn B14295896 Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl- CAS No. 113629-70-2](/img/structure/B14295896.png)
Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-]: is a complex organosilicon compound characterized by the presence of silicon, tin, and phenyl groups. This compound is notable for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] typically involves the reaction of chlorodimethylstannane with a suitable silane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to form different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler silanes or stannanes .
科学的研究の応用
Chemistry: In chemistry, Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of novel compounds .
Biology and Medicine: Its ability to form stable complexes with other molecules makes it a candidate for targeted drug delivery systems .
Industry: Industrially, Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and performance .
作用機序
The mechanism by which Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
類似化合物との比較
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent.
Chlorodiphenylsilane: Used in the reduction of alcohols to alkanes.
Triphenylsilane: Employed in various hydrosilylation reactions.
Uniqueness: Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is unique due to the presence of both silicon and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only silicon or tin .
特性
CAS番号 |
113629-70-2 |
|---|---|
分子式 |
C27H39ClSi3Sn |
分子量 |
602.0 g/mol |
IUPAC名 |
[[chloro(dimethyl)stannyl]-bis[dimethyl(phenyl)silyl]methyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C25H33Si3.2CH3.ClH.Sn/c1-26(2,22-16-10-7-11-17-22)25(27(3,4)23-18-12-8-13-19-23)28(5,6)24-20-14-9-15-21-24;;;;/h7-21H,1-6H3;2*1H3;1H;/q;;;;+1/p-1 |
InChIキー |
CVOFULSKYHYYDX-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C1=CC=CC=C1)C([Si](C)(C)C2=CC=CC=C2)([Si](C)(C)C3=CC=CC=C3)[Sn](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


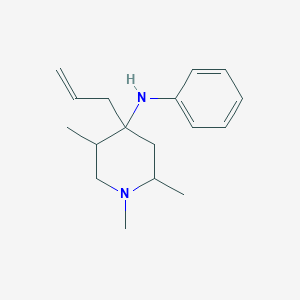
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
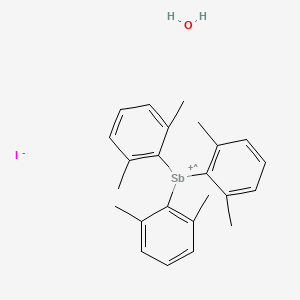
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
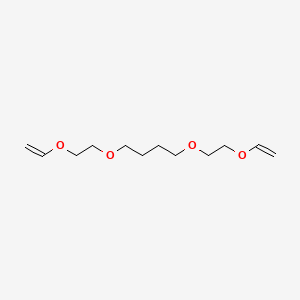
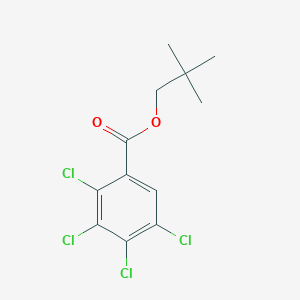
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
